![molecular formula C33H60O B13749317 2,4,6-Tris(1-methyloctyl)phenol CAS No. 36215-85-7](/img/structure/B13749317.png)
2,4,6-Tris(1-methyloctyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(1-methyloctyl)phenol is an organic compound with the molecular formula C33H60O and a molecular weight of 472.83 g/mol It is a substituted phenol, where the phenolic ring is substituted with three 1-methyloctyl groups at the 2, 4, and 6 positions
Vorbereitungsmethoden
The synthesis of 2,4,6-Tris(1-methyloctyl)phenol typically involves the alkylation of phenol with 1-methyloctyl halides in the presence of a strong base. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
2,4,6-Tris(1-methyloctyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(1-methyloctyl)phenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a stabilizer in polymer chemistry.
Biology: The compound’s hydrophobic nature makes it useful in studying membrane interactions and protein-lipid interactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its phenolic structure.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tris(1-methyloctyl)phenol can be compared with other substituted phenols such as:
2,4,6-Tris(1-methylethyl)phenol: This compound has isopropyl groups instead of 1-methyloctyl groups, resulting in different physical and chemical properties.
2,4,6-Tris(dimethylaminomethyl)phenol: This compound contains dimethylaminomethyl groups, which impart different reactivity and applications, particularly in epoxy resin chemistry.
2,4,6-Tris(1-methyl-1-phenylethyl)phenol: This compound has phenylethyl groups, which affect its solubility and interaction with other molecules.
Eigenschaften
36215-85-7 | |
Molekularformel |
C33H60O |
Molekulargewicht |
472.8 g/mol |
IUPAC-Name |
2,4,6-tri(nonan-2-yl)phenol |
InChI |
InChI=1S/C33H60O/c1-7-10-13-16-19-22-27(4)30-25-31(28(5)23-20-17-14-11-8-2)33(34)32(26-30)29(6)24-21-18-15-12-9-3/h25-29,34H,7-24H2,1-6H3 |
InChI-Schlüssel |
UQGUWEYJHWNXTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C)C1=CC(=C(C(=C1)C(C)CCCCCCC)O)C(C)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.